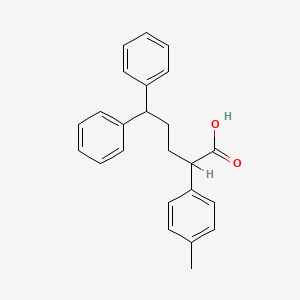
alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid is an organic compound characterized by its complex structure, which includes both phenyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid typically involves the use of Grignard reagents. Grignard reagents, prepared by reacting organohalides with magnesium, are added to carbonyl compounds to yield alcohols, which can then be further processed to form the desired compound . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds. These derivatives can be further utilized in different applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but have different substituents, resulting in different chemical behaviors and uses.
Propiedades
Número CAS |
75226-93-6 |
|---|---|
Fórmula molecular |
C24H24O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C24H24O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22-23H,16-17H2,1H3,(H,25,26) |
Clave InChI |
NIEQSZBDVRCUPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
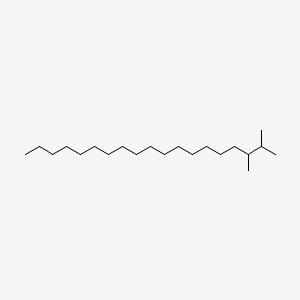
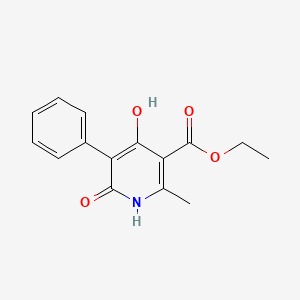
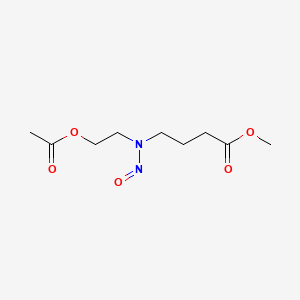
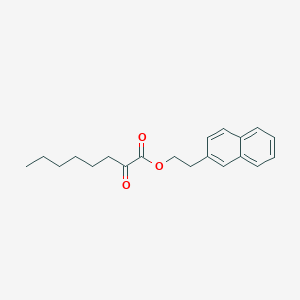
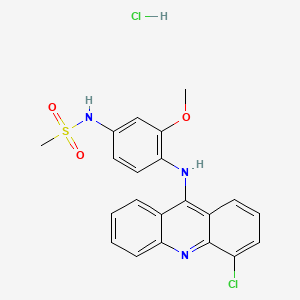
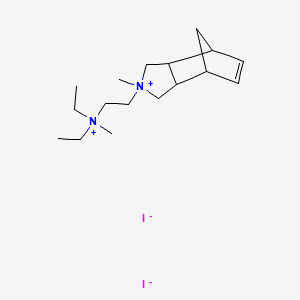
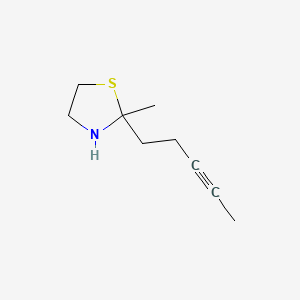


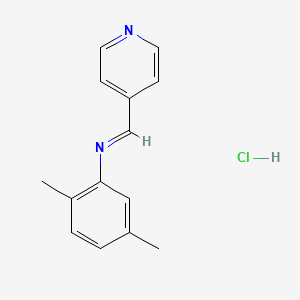
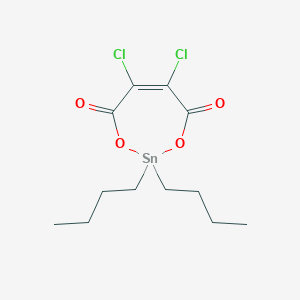
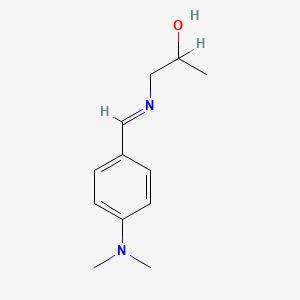
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
